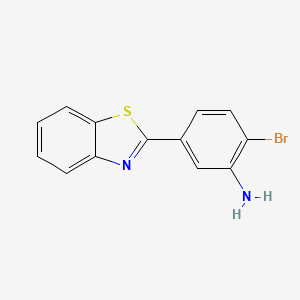

5-(1,3-benzothiazol-2-yl)-2-bromoaniline

Description

5-(1,3-Benzothiazol-2-yl)-2-bromoaniline is a brominated aniline derivative featuring a benzothiazole moiety at the 5-position of the aromatic ring. The benzothiazole group (a fused bicyclic system comprising benzene and thiazole rings) confers aromaticity and planarity, while the bromine substituent at the 2-position enhances electrophilicity and steric bulk. Its synthesis typically involves condensation reactions between brominated aniline precursors and benzothiazole derivatives under acidic or reflux conditions .

Properties

IUPAC Name |

5-(1,3-benzothiazol-2-yl)-2-bromoaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2S/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQXJWIRERSLRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-benzothiazol-2-yl)-2-bromoaniline typically involves the following steps:

Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation Products: Quinone derivatives.

Reduction Products: Amino derivatives.

Substitution Products: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules:

Biology:

Biological Probes: It can be used as a fluorescent probe for the detection of specific biomolecules due to its unique photophysical properties.

Medicine:

Pharmaceuticals: The compound and its derivatives have shown potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Industry:

Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(1,3-benzothiazol-2-yl)-2-bromoaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Bromine vs. Fluorine : Bromine’s larger atomic radius and polarizability enhance lipophilicity and π-π stacking interactions compared to fluorine, making brominated analogs more suitable for hydrophobic binding in biological systems .

- Benzothiazole Positional Isomerism : The 5-position benzothiazole in the target compound may improve steric alignment with biological targets compared to 4-substituted analogs (e.g., 4-(1,3-benzothiazol-2-yl)aniline) .

Heterocyclic Variants

Table 2: Heterocyclic Modifications

Key Observations :

- Benzothiazole vs. Benzodiazole : The sulfur atom in benzothiazole increases electron-withdrawing effects compared to nitrogen in benzodiazole, altering redox properties and binding affinity in biological systems .

- Methyl Substitution : Methyl groups on the benzothiazole ring (e.g., 5-(6-methyl-1,3-benzothiazol-2-yl)aniline) improve metabolic stability and membrane permeability .

Physicochemical and Reactivity Comparison

Table 3: Physicochemical Properties

LogP*: Predicted octanol-water partition coefficient. Key Trends:

- Bromine increases molecular weight and LogP, reducing aqueous solubility but improving lipid membrane penetration.

- The benzothiazole moiety contributes to thermal stability, as seen in decomposition temperatures exceeding 200°C .

Q & A

Q. What are the common synthetic routes for preparing 5-(1,3-benzothiazol-2-yl)-2-bromoaniline, and what experimental conditions are critical for achieving high yields?

- Methodological Answer : A key approach involves coupling 2-bromoaniline derivatives with benzothiazole-containing precursors. For example, halogen-substituted anilines can react with benzothiazole intermediates under Pd-catalyzed cross-coupling conditions, as demonstrated in analogous syntheses of biphenylamines . Critical parameters include:

- Catalyst system : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., SPhos).

- Solvent : Ethanol or DMF at reflux (80–100°C).

- Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients to isolate the product .

Yields may vary (36–84%) depending on substituent steric and electronic effects .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the connectivity of the benzothiazole and bromoaniline moieties. Aromatic protons adjacent to bromine exhibit deshielding (~δ 7.5–8.5 ppm) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving dihedral angles between the benzothiazole and aniline rings. For related compounds, dihedral angles of ~70° between aromatic systems are typical . Hydrogen-bonding networks (C–H⋯N/O) stabilize the crystal lattice .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?

- Methodological Answer : Discrepancies often arise from impurities or rotational isomers. Strategies include:

- Purification : Recrystallization from acetic acid/water (1:1) or DMF/ethanol mixtures to remove byproducts .

- Variable-Temperature NMR : Heating the sample to 60°C in DMSO-d₆ can coalesce split peaks caused by hindered rotation around the C–N bond .

- 2D NMR (COSY, HSQC) : Assigns overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

Q. What strategies are recommended for optimizing the regioselectivity in functionalizing the benzothiazole ring of this compound?

- Methodological Answer :

- Directing Groups : Introduce electron-withdrawing substituents (e.g., –NO₂) at specific positions to direct electrophilic substitution. For example, bromination favors the 5-position of benzothiazole due to its electron-deficient nature .

- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling with arylboronic acids. Pd catalysts with bulky ligands (e.g., t-BuXPhos) enhance selectivity for the C2 position of benzothiazole .

Q. How does the bromine atom influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Bromine acts as a leaving group in Pd-catalyzed reactions (e.g., Buchwald-Hartwig amination). Key considerations:

- Base Selection : K₂CO₃ or Cs₂CO₃ in toluene/DMF promotes efficient coupling with amines.

- Competing Reactivity : The benzothiazole sulfur may coordinate Pd, requiring optimized ligand ratios to prevent catalyst poisoning .

Q. What role do non-covalent interactions play in the crystal packing of this compound?

- Methodological Answer :

- Hydrogen Bonding : C–H⋯N bonds between the aniline NH₂ and benzothiazole N stabilize dimeric units .

- π-π Stacking : Offset stacking of benzothiazole and bromoaniline rings (3.5–4.0 Å spacing) contributes to 3D network formation .

- Validation : Use PLATON or SHELXL to analyze intermolecular contacts and validate against crystallographic databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.